(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5S/c17-13-12(22-14(18)15-13)7-10-5-6-11(21-10)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,17,18)/b12-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCFBRHUOWHRN-KPKJPENVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-nitrobenzaldehyde with 2-furylmethylidene-1,3-thiazolidine-2,4-dione. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group in the compound can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic transformations.
Biology:
Antimicrobial Activity: Studies have shown that derivatives of thiazolidinediones exhibit antimicrobial properties, making them potential candidates for the development of new antibiotics.
Medicine:
Antidiabetic Agents: Thiazolidinediones are known for their antidiabetic properties, particularly in the treatment of type 2 diabetes. The compound may serve as a lead structure for the development of new antidiabetic drugs.
Industry:
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Mechanism of Action
The mechanism of action of (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione is primarily related to its interaction with specific molecular targets. In the context of its antidiabetic properties, the compound is believed to activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. Activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity and reducing blood glucose levels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Substituent Comparison
Key Observations :
- Electron-Withdrawing vs. In contrast, methoxy or hydroxy groups (e.g., in and ) increase solubility and antioxidant activity .
- Heterocyclic Variations : Replacing the furan-phenyl group with a thienyl ring (CID 3087795) reduces steric hindrance, enabling tighter binding to HIV-1 RT’s hydrophobic pocket .
- Thione vs. Dione : The thione substitution () increases lipophilicity, which may enhance membrane permeability but reduce polar interactions .
Antiviral Activity
- CID 3087795 : Exhibits potent inhibition of HIV-1 reverse transcriptase (RT) with a binding energy of -9.2 kcal/mol, forming hydrogen bonds with Lys101, Tyr181, and Tyr188 .
Antioxidant and Hypoglycemic Potential
- 5-Substituted TZDs () : Derivatives with electron-donating groups (e.g., methoxy) showed significant DPPH radical scavenging (IC50 ~15 μM) and hypoglycemic effects via PPAR-γ activation .
- Target Compound : The nitro group’s electron-withdrawing nature may reduce antioxidant activity but could enhance interactions with enzymes like aldose reductase, a target in diabetic complications .
Antimicrobial Activity
- Pyrazole-TZD Hybrids () : Demonstrated MIC values as low as 2 μg/mL against S. aureus, attributed to the hydroxyphenyl and methoxyphenyl groups enhancing membrane disruption .
- Target Compound: Limited data, but the nitro group’s polarity might reduce penetration through bacterial membranes compared to lipophilic hybrids .
Physicochemical and Pharmacokinetic Properties
- Solubility : Methoxy and hydroxy substituents () improve aqueous solubility, whereas the nitro group in the target compound may limit solubility .
- Lipophilicity : Thienyl (CID 3087795) and thione () derivatives exhibit higher logP values, favoring blood-brain barrier penetration .
- Metabolic Stability: Aminoethyl groups (CID 3087795) may introduce metabolic liability via oxidation, while the nitro group in the target compound could resist degradation .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for producing (5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidine-2,4-dione and its analogs?
- Methodology : The compound can be synthesized via Knoevenagel condensation between 2,4-thiazolidinedione and substituted aromatic aldehydes. Key steps include optimizing reaction conditions (e.g., solvent, catalyst, temperature) and purification via column chromatography. Derivatives with varying substituents (e.g., nitro, hydroxyl, methoxy groups) are synthesized by altering the aldehyde precursor .
- Validation : Structural confirmation requires spectroscopic techniques (e.g., IR for carbonyl stretches at ~1735 cm⁻¹, ¹H/¹³C NMR for olefinic protons and aromatic systems) and mass spectrometry .
Q. How can researchers validate the structural integrity of thiazolidinedione derivatives post-synthesis?
- Analytical Techniques :
- IR Spectroscopy : Identify characteristic C=O (1680–1750 cm⁻¹) and C=S (690–700 cm⁻¹) stretches.
- NMR : Confirm stereochemistry (E/Z configuration) via coupling constants of olefinic protons (~6.5–7.5 ppm, J ≈ 12–16 Hz for trans configuration) .
- X-ray Crystallography : Resolve crystal structures to validate substituent orientation .
Q. What preliminary assays are suitable for evaluating biological activity?
- In Vitro Screening :
- Antimicrobial : Use agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
- Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Hypolipidemic Activity : Assess PPARγ agonist activity via luciferase reporter gene assays .
Advanced Research Questions
Q. How can molecular docking elucidate the interaction between this compound and targets like HIV-1 reverse transcriptase (RT)?
- Protocol :
Protein Preparation : Retrieve the HIV-1 RT structure (e.g., PDB: 1DLO) and remove water/ligands .
Grid Generation : Define binding pockets (e.g., polymerase active site) using CASTp or Q-Site Finder .
Docking : Use AutoDock4/Vina with Lamarckian genetic algorithm (LGA) to simulate ligand-receptor interactions. Prioritize compounds with low binding energy (ΔG < -5 kcal/mol) and hydrogen bonding with critical residues (e.g., Lys101, Tyr188) .
- Validation : Compare docking poses with known inhibitors (e.g., nevirapine) and validate via in vitro RT inhibition assays .
Q. How can structural modifications address drug resistance in HIV-1 RT inhibitors?
- Rational Design :
- Introduce bulkier substituents (e.g., 4-nitrophenyl) to sterically hinder mutant RT variants (e.g., K103N, Y181C) .
- Enhance hydrogen bonding with conserved residues (e.g., backbone carbonyls of Lys101) to improve binding affinity .
- Experimental Testing : Perform resistance profiling using site-directed mutagenesis and enzymatic assays .
Q. How do contradictory docking scores (e.g., -3.8 vs. -5.1) reflect substituent effects on activity?
- Analysis :
- Electron-Withdrawing Groups (e.g., -NO₂): Enhance binding via polar interactions (e.g., nitro group forms hydrogen bonds with Lys101) .
- Hydrophobic Substituents (e.g., phenyl): Improve van der Waals interactions in hydrophobic pockets .
Q. What experimental frameworks bridge computational predictions (e.g., docking) to in vivo efficacy?
- Workflow :
In Vitro Validation : Measure RT inhibition via PCR-based assays or radioactive dNTP incorporation .
Pharmacokinetics : Assess ADMET properties (e.g., solubility, metabolic stability) using HPLC and microsomal assays .
In Vivo Models : Test hypolipidemic or antiviral activity in rodent models, monitoring biomarkers (e.g., viral load, lipid profiles) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
